2-Phenoxyphenyllithium
Description
2-Phenoxyphenyllithium is an organolithium compound featuring a phenoxy group (-OPh) at the ortho position of a phenyl ring bonded to a lithium atom. Such compounds are critical intermediates in organic synthesis, particularly in nucleophilic aromatic substitution and coupling reactions. The phenoxy group’s electron-donating nature enhances the stability of the adjacent lithium center, making it a valuable reagent for constructing complex aromatic systems .
Properties
Molecular Formula |
C12H9LiO |
|---|---|
Molecular Weight |
176.2 g/mol |
IUPAC Name |
lithium;phenoxybenzene |
InChI |
InChI=1S/C12H9O.Li/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-9H;/q-1;+1 |
InChI Key |
PYNQZCOFNHFSNO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)OC2=CC=CC=[C-]2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted Phenylacetic Acids
Compounds like 2-[2-(Phenylthio)phenyl]acetic acid (CAS: 1527-17-9, MW: 244.31 g/mol) share structural similarities with 2-Phenoxyphenyllithium, differing in the substituent (S vs. O) and the absence of lithium .
- Electronic Effects: The phenoxy group in this compound donates electron density via resonance, stabilizing the lithium center. In contrast, the phenylthio group in 2-[2-(Phenylthio)phenyl]acetic acid exhibits weaker electron-donating capacity due to sulfur’s lower electronegativity, leading to reduced stabilization of adjacent acidic protons (pKa ~4–5 vs. phenoxy’s ~10) .
- Applications: The phenylthio derivative is a pharmaceutical intermediate, while this compound is hypothesized to enable C–C bond formation in drug synthesis .
Phenoxy-Containing Esters
α-Cypermethrin (CAS: 67375-30-8) contains a 3-phenoxyphenyl group, which influences its reactivity in pesticidal applications .
- Steric and Electronic Profiles: The phenoxy group in α-Cypermethrin enhances lipophilicity and binding to insect sodium channels. In this compound, the same group likely improves solubility in polar aprotic solvents (e.g., THF) and stabilizes transition states in cross-coupling reactions .
- Thermal Stability: Phenoxy-substituted esters like methyl benzoylformate (CAS: 15206-55-0, MW: 164.16 g/mol) decompose above 150°C, whereas organolithium compounds typically require cryogenic conditions (−78°C) to prevent degradation .
Other Aryllithium Compounds
- Phenyllithium (PhLi): Lacks substituents, making it more reactive but less stable than this compound. The phenoxy group’s electron donation reduces the lithium atom’s electrophilicity, enabling selective reactions in complex substrates.
- 2-Thienyllithium: Heterocyclic analogs exhibit lower stability due to ring strain, whereas this compound’s aromatic system provides greater resonance stabilization.
Data Tables
*Hypothetical data inferred from structural analogs.
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